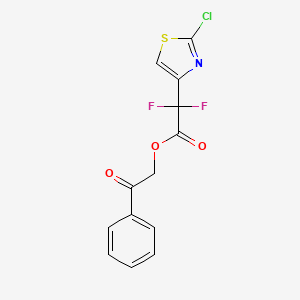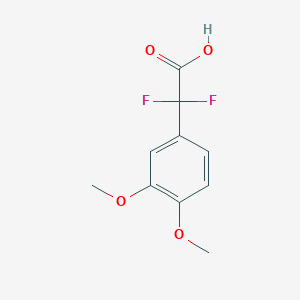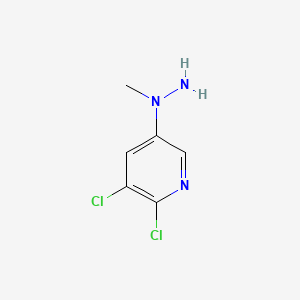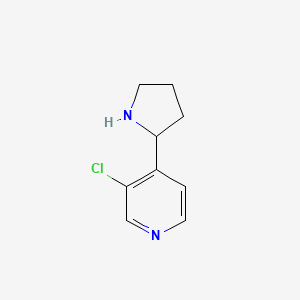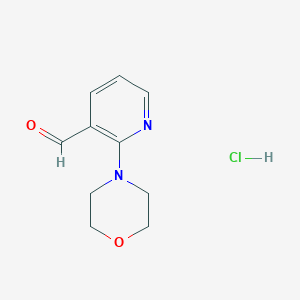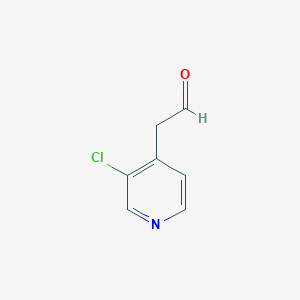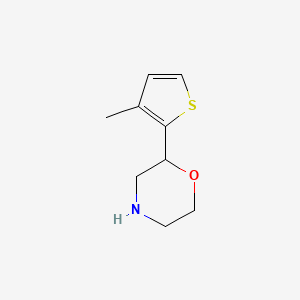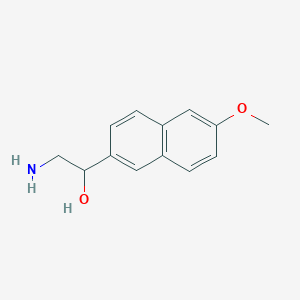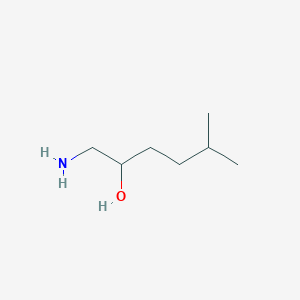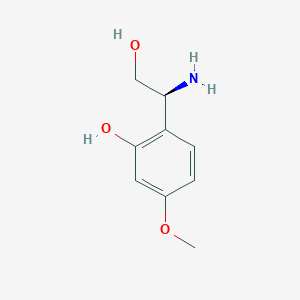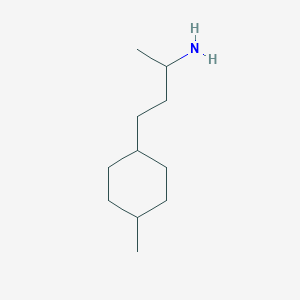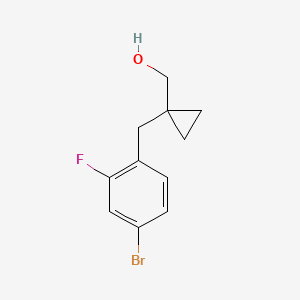
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C11H12BrFO It is a cyclopropyl derivative that features a benzyl group substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 4-bromo-2-fluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: The major products include the corresponding ketone or aldehyde.
Reduction: The major product is the hydrogenated derivative.
Substitution: The major products are the substituted derivatives with the nucleophile replacing the bromine atom.
Aplicaciones Científicas De Investigación
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyclopropyl group can introduce strain into the molecule, affecting its overall stability and reactivity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(4-Chloro-2-fluorobenzyl)cyclopropyl)methanol
- (1-(4-Bromo-2-chlorobenzyl)cyclopropyl)methanol
- (1-(4-Bromo-2-methylbenzyl)cyclopropyl)methanol
Uniqueness
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is unique due to the presence of both bromine and fluorine substituents on the benzyl group. This combination of halogens can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H12BrFO |
|---|---|
Peso molecular |
259.11 g/mol |
Nombre IUPAC |
[1-[(4-bromo-2-fluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12BrFO/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2 |
Clave InChI |
FXLQUJVTHWSQIF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=C(C=C(C=C2)Br)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


